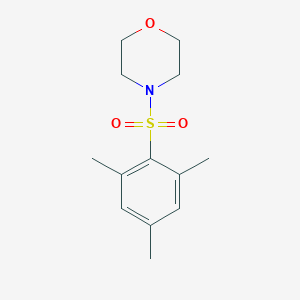![molecular formula C18H23NO3S B225181 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. Ikr is responsible for the repolarization of the cardiac action potential, and its inhibition by E-4031 can lead to prolongation of the QT interval on the electrocardiogram (ECG). E-4031 has been widely used in scientific research to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.
Wirkmechanismus
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine selectively blocks the Ikr current in cardiac cells by binding to the channel pore and preventing potassium ions from passing through. This leads to prolongation of the action potential duration and the QT interval on the ECG. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has little or no effect on other cardiac ion channels such as the L-type calcium current or the sodium current.
Biochemical and Physiological Effects
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to have a number of biochemical and physiological effects in addition to its action on the Ikr channel. It has been shown to inhibit the activity of the hERG potassium channel, which is responsible for the rapid component of the delayed rectifier current in non-cardiac cells. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells, which can lead to insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for laboratory experiments. It is a highly selective blocker of the Ikr current, and it has little or no effect on other cardiac ion channels. This makes it a useful tool for studying the role of Ikr channels in cardiac electrophysiology and arrhythmias. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is also relatively easy to synthesize and purify, and it is commercially available from several chemical suppliers.
One limitation of 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is that it can induce arrhythmias in animal models and in human cardiac tissue preparations, which can limit its use in certain experimental settings. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine can also have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine and related compounds. One direction is the development of new antiarrhythmic drugs that target Ikr channels. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been used as a screening tool for identifying potential drug candidates, but there is still a need for more effective and safer antiarrhythmic drugs.
Another direction is the study of the role of Ikr channels in other physiological processes beyond cardiac electrophysiology. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to inhibit the activity of the hERG channel in non-cardiac cells, and it may have potential applications in other areas such as cancer research or drug discovery.
Overall, 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine is a valuable tool for studying the mechanisms of cardiac arrhythmias and developing new antiarrhythmic drugs. Its selective action on the Ikr channel and its ease of synthesis and purification make it a useful compound for laboratory experiments.
Synthesemethoden
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine can be synthesized by the reaction of 1-bromo-4-ethoxy-2-naphthalenesulfonamide with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been used extensively in scientific research to study the mechanisms of cardiac arrhythmias such as long QT syndrome, torsades de pointes, and ventricular fibrillation. It has also been used to develop new antiarrhythmic drugs that target Ikr channels. 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been shown to be effective in inducing arrhythmias in animal models and in human cardiac tissue preparations, and it has been used to screen for potential antiarrhythmic drugs.
Eigenschaften
Produktname |
1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine |
|---|---|
Molekularformel |
C18H23NO3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-11-12-18(16-10-5-4-9-15(16)17)23(20,21)19-13-7-6-8-14(19)2/h4-5,9-12,14H,3,6-8,13H2,1-2H3 |
InChI-Schlüssel |
CLYPHKWGOSSFIF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)





![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)